molecular formula C22H22ClN5O4 B10939731 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No.: B10939731
M. Wt: 455.9 g/mol
InChI Key: SDGWNMAYODYIHY-UHFFFAOYSA-N
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Description

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a benzamide group, and a morpholine moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions. The resulting pyrazole intermediate is then chlorinated and nitrated to introduce the chloro and nitro substituents, respectively.

Next, the benzamide group is synthesized by reacting an appropriate benzoyl chloride with an amine. The final step involves the coupling of the pyrazole intermediate with the benzamide derivative in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro substituent can be replaced by nucleophiles through nucleophilic substitution reactions.

    Substitution: The morpholine moiety can be modified through substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-morpholinomethyl)benzamide
  • 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-piperidinylmethyl)benzamide

Uniqueness

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for pharmaceutical research.

Properties

Molecular Formula

C22H22ClN5O4

Molecular Weight

455.9 g/mol

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C22H22ClN5O4/c23-20-15-27(25-21(20)28(30)31)14-16-4-6-18(7-5-16)22(29)24-19-3-1-2-17(12-19)13-26-8-10-32-11-9-26/h1-7,12,15H,8-11,13-14H2,(H,24,29)

InChI Key

SDGWNMAYODYIHY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl

Origin of Product

United States

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